![molecular formula C20H23N5O2S B2695354 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1013805-59-8](/img/structure/B2695354.png)
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, making it an interesting subject in various fields of scientific research This compound comprises a benzo[d]thiazole moiety, a pyrazole ring, a piperazine structure, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone generally involves the construction of each distinct segment before assembly:
Benzo[d]thiazole Moiety: : Typically synthesized from o-aminothiophenol and an aldehyde or ketone.
Pyrazole Ring: : Formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Piperazine Structure: : Often derived from piperazine dihydrochloride and functionalized to introduce the desired side chains.
Final Assembly: : The benzo[d]thiazole and pyrazole fragments are coupled through acylation or amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, synthesis protocols are optimized for yield and cost-effectiveness. Techniques such as flow chemistry and process intensification may be employed. Reaction conditions are rigorously controlled for temperature, solvent use, and purification steps, often leveraging chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone undergoes various types of reactions, including:
Oxidation: : Transformation of functional groups to their oxidized forms.
Reduction: : Reduction of ketones or amides to alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, CrO₃, and H₂O₂ under acidic or basic conditions.
Reduction: : Catalytic hydrogenation, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: : Halogens (Cl₂, Br₂) for electrophilic substitution and strong nucleophiles (RLi, RMgX) for nucleophilic substitution.
Major Products
The major products depend on the specific reaction pathways and conditions, typically resulting in derivatives with altered functional groups enhancing or modifying the compound’s properties.
Applications De Recherche Scientifique
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is extensively studied for its potential in:
Chemistry: : As a building block for creating more complex molecules and in studying reaction mechanisms.
Biology: : Its structural components may interact with biological targets, useful in drug design.
Medicine: : Investigated for therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The compound’s mechanism of action generally involves:
Molecular Targets: : Interaction with enzymes, receptors, or nucleic acids.
Pathways Involved: : May inhibit specific enzymes, alter receptor signaling, or interact with DNA/RNA to modulate biological processes. Detailed pathways depend on the specific context of application, whether it's pharmacological or biochemical.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone stands out due to its unique combination of a benzo[d]thiazole and pyrazole core, which is less common than simpler heterocycles. Similar compounds include:
Benzo[d]thiazole derivatives: : Known for their anticancer properties.
Pyrazole derivatives: : Extensively studied for anti-inflammatory and analgesic activities. This unique structure may offer distinct binding affinities, selectivities, and mechanisms of action, making it an attractive subject for further research.
Propriétés
IUPAC Name |
1-[4-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)17-12-16(19(27)24-10-8-23(9-11-24)14(3)26)22-25(17)20-21-15-6-4-5-7-18(15)28-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQQYZVWAOHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
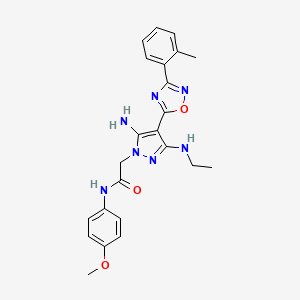
![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)
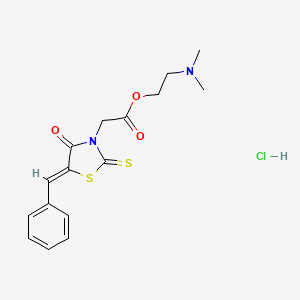
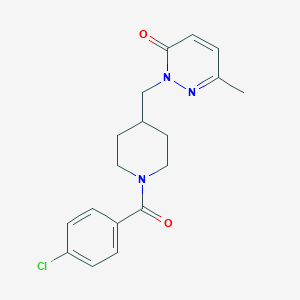
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
![3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2695279.png)
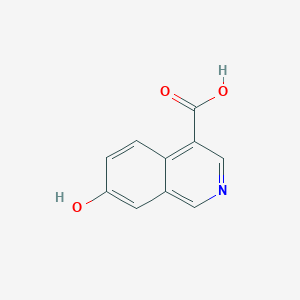
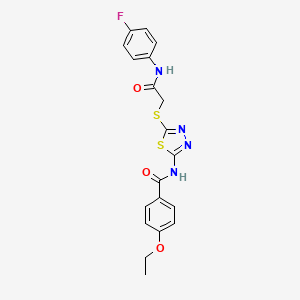
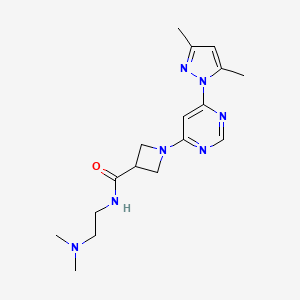
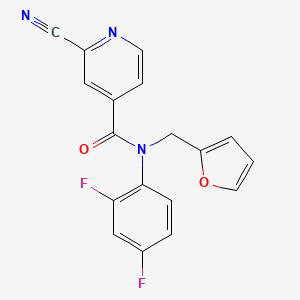
![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)
